molecular formula C17H10FN3OS2 B2575309 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one CAS No. 854002-71-4

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one

Cat. No. B2575309
CAS RN: 854002-71-4
M. Wt: 355.41
InChI Key: AXJMNOYBNSRCFA-ZROIWOOFSA-N
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Description

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H10FN3OS2 and its molecular weight is 355.41. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

Several studies have explored the anticancer potential of derivatives of this compound, with some demonstrating potent cytotoxicity against various cancer cell lines. For instance, one study synthesized novel N-benzyl aplysinopsin analogs, which showed significant cytotoxicity against melanoma and ovarian cancer cells, suggesting their potential as lead compounds for antitumor agents (Penthala, R. et al., 2011). Another research focused on derivatives exhibiting anti-inflammatory activities, further extending the potential applications of these compounds in medicinal chemistry (Sunder, K. et al., 2013).

Anti-Inflammatory Properties

Compounds with similar structural features have been synthesized and tested for anti-inflammatory activity, with some showing significant results. This indicates their potential utility in developing new anti-inflammatory drugs (Unangst, P. et al., 1994).

Synthesis and Characterization

The synthesis and characterization of these compounds have been a focus of several studies, aiming to improve their efficacy and stability. One study detailed the synthesis of novel functionalized hydantoin derivatives and their conversion to 5-(Z) arylidene-4H-imidazoles, highlighting the versatility of these compounds in chemical synthesis (Kamila, S. et al., 2011).

Potential as Inhibitors

Research into the inhibitory properties of these compounds has shown promising results. For example, a study on bis(2-thioxothiazolidin-4-one) derivatives highlighted their potential as GSK-3 inhibitors, suggesting applications in treating diseases associated with this enzyme (Kamila, S. & Biehl, E., 2012).

properties

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-(3-fluorophenyl)-4-hydroxy-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3OS2/c18-10-4-3-5-11(8-10)21-16(22)14(24-17(21)23)9-15-19-12-6-1-2-7-13(12)20-15/h1-9,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOPXHZGBJEIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC(=CC=C4)F)O)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.